1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Description
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a silicon-based compound with the molecular formula C10H28N2OSi2. It is a clear liquid that ranges in color from colorless to light yellow or light orange . This compound is known for its use as a monomer in the synthesis of silicon-modified polyamides and other silicon-based polymers .
Properties
IUPAC Name |
3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCORHXFPYJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044621 | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2469-55-8 | |
| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview
The most established and efficient method for preparing 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves a three-step process:
- Hydrosilylation of an N-silylated allylamine with a hydrogendimethylalkoxysilane.
- Desilylation (removal of the protective trimethylsilyl group) using alcohol.
- Hydrolysis of the intermediate to yield the final diamine disiloxane compound.
This method is favored for its ability to produce the target compound with high purity, minimal isomer formation, and good yields (typically 70–86%) under relatively mild conditions.
Reaction Details
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Hydrosilylation | N,N-bis(trimethylsilyl)allylamine (1.0 mol), dimethylethoxysilane (1.0 mol), Pt catalyst (H2PtCl6·6H2O, 4% IPA solution, ~1 wt%), 70 °C, 3 hours dropwise addition, then 1 hour ripening | Platinum catalyst facilitates addition of Si-H across the allyl double bond; reaction is done in solventless or aprotic solvents like toluene or xylene. |
| Desilylation | Addition of ethanol or methanol (1–5 equivalents relative to silyl groups), reflux for 1–6 hours, with acid catalyst (e.g., dodecylbenzenesulfonic acid) | Alcohol removes trimethylsilyl protective groups; acid catalysis improves reaction rate. Avoids formation of by-products by controlling conditions. |
| Hydrolysis | Addition of water (~10 g), reflux for 2 hours, removal of residual alcohol and trialkylalkoxysilanes by distillation prior to hydrolysis | Converts alkoxysilane intermediates to silanol groups, yielding the final diamine disiloxane. Removal of by-products before hydrolysis improves yield and purity. |
Representative Experimental Procedure and Yields
Catalyst and Ligand Considerations
- Platinum complexes such as hexachloroplatinic acid hexahydrate (H2PtCl6·6H2O) dissolved in isopropyl alcohol are commonly used catalysts.
- Ligands may include olefins or siloxane derivatives to improve selectivity.
- The catalyst loading is typically low (~0.1–1 wt% relative to substrates).
- Platinum catalysts are expensive and require careful handling to avoid side reactions and isomer formation.
Purification Method
Acid Addition Salt Recrystallization
A critical step to achieve high purity involves purification of crude this compound by forming acid addition salts followed by neutralization:
- The crude diamine is reacted with an acid (e.g., hydrochloric acid) in an appropriate solvent at room temperature (15–30 °C) to form a crystalline acid addition salt.
- The acid used should promote crystallization; hydrochloric acid is preferred.
- Acid is used in at least twice the 3-equivalent molar amount relative to the diamine.
- The acid addition salt is then neutralized with a base (e.g., sodium hydroxide) at room temperature to liberate the pure diamine.
- This method yields high purity product in high yield and is scalable for industrial production.
Advantages of Acid Salt Purification
- Removes residual impurities and isomeric compounds.
- Simple and reproducible procedure.
- Avoids complicated chromatographic purification.
- Suitable for large-scale operations.
Challenges and Solutions
| Challenge | Cause/Issue | Solution/Approach |
|---|---|---|
| Formation of isomeric by-products | Internal addition during hydrosilylation; incomplete desilylation | Use of N-silylated allylamine derivatives; controlled hydrosilylation conditions; acid-catalyzed desilylation |
| By-product formation during desilylation | Equilibration with water/alcohol forming pentamethyldisiloxane derivatives | Stepwise deblocking with acid followed by alkali neutralization; removal of by-products before hydrolysis |
| Expensive catalyst and complex ligands | Use of platinum complexes with special ligands | Optimization of catalyst amount; use of readily available platinum salts and simple ligands |
| Low yield due to side reactions | Presence of trialkylalkoxysilane by-products during hydrolysis | Distillation to remove residual alcohols and by-products before hydrolysis |
Summary Table of Preparation Methods
| Parameter | Method Using N-Silylated Allylamine + Dimethylethoxysilane | Method Using 1,1,3,3-Tetramethyldisiloxane + Allylamine | Purification by Acid Addition Salt Recrystallization |
|---|---|---|---|
| Catalyst | H2PtCl6·6H2O (4% IPA solution), ~1 wt% | H2PtCl6·6H2O (4% IPA solution), ~0.15 wt% | Not applicable |
| Reaction Temperature | 70 °C (hydrosilylation), reflux (desilylation & hydrolysis) | 70–100 °C (hydrosilylation), reflux (desilylation & hydrolysis) | Room temperature |
| Reaction Time (Hydrosilylation) | 3 h addition + 1 h ripening | 2–3 h addition + 1 h ripening | Instantaneous acid salt formation |
| Yield (%) | 80–86 | 71 (lower due to by-products) | High yield purification |
| By-product Formation | Minimal with controlled conditions | Significant (7% isomer) | Removes impurities |
| Purity | High, free of isomers | Lower purity due to isomers | High purity achieved |
| Scalability | High | Moderate | Industrially scalable |
Chemical Reactions Analysis
Hydrosilylation and Desilylation
The compound is synthesized via a three-step process :
-
Hydrosilylation : Reacting N-silylated allylamine (e.g., N,N-bis(trimethylsilyl)allylamine) with hydrogendimethylalkoxysilane (e.g., dimethylethoxysilane) in the presence of a platinum catalyst (HPtCl·6HO).
-
Desilylation : Treating the product with ethanol or methanol to remove trimethylsilyl protective groups.
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Hydrolysis : Adding water to the desilylated product forms the final disiloxane.
Table 1: Representative Synthesis Parameters
| Reactant (mol) | Catalyst | Solvent | Temperature | Yield | Purity (GC) |
|---|---|---|---|---|---|
| N,N-bis(TMS)allylamine (1.0) | HPtCl (4%) | Ethanol | 70°C | 86% | >99% |
| N-TMS-allylamine (1.0) | HPtCl (4%) | Methanol | 70°C | 84% | >99% |
Decomposition Pathways
The siloxane bond (–Si–O–Si–) exhibits lability under specific conditions :
-
Acidic Hydrolysis : Cleavage of the siloxane bond releases ethylenediamine and silanol derivatives.
-
Thermal Stability : Prolonged heating above 150°C induces equilibration, yielding by-products like 3-aminopropylpentamethyldisiloxane .
Table 2: Decomposition Products
| Condition | Major Products | By-products |
|---|---|---|
| 17% HCl, reflux | Ethylenediamine, silanol | – |
| 150°C, 3 hours | 3-Aminopropylpentamethyldisiloxane | Isomerized disiloxanes |
Reactivity with Carbonyl Compounds
The primary amine groups participate in condensation reactions:
-
Iminization : Reacts with aldehydes (e.g., 3-formylsalicylic acid) to form azomethine derivatives.
Isomerization Risks
-
Hydrosilylation Selectivity : Non-terminal addition during hydrosilylation produces 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane.
Stability in Solvents
-
Polar Solvents : Ethanol or methanol promotes desilylation but does not degrade the siloxane backbone under mild conditions .
-
Aprotic Solvents : Toluene or xylene stabilizes the compound during synthesis .
Key Findings
-
The platinum-catalyzed hydrosilylation ensures terminal addition, avoiding isomer contamination .
-
Siloxane bond cleavage dominates under acidic or high-temperature conditions, limiting utility in harsh environments .
-
Competitive decomposition during iminization necessitates careful stoichiometric control .
This compound’s reactivity is pivotal for modifying polymers (e.g., polyimides), but its stability constraints require precise reaction design to minimize siloxane bond degradation .
Scientific Research Applications
Applications in Polymer Chemistry
Curing Agent for Epoxy Resins
One of the primary applications of 1,3-bis(3-aminopropyl)tetramethyldisiloxane is as a curing agent for epoxy molding compounds. These compounds are essential in the production of high-reliability semiconductor devices where thermal and mechanical stability is crucial . The use of this siloxane compound improves the thermal resistance and mechanical properties of the resulting epoxy materials.
Modifier for Polyimides
This compound serves as a modifier for polyimides, which are used in semiconductor insulating films and liquid crystal orientation films. The incorporation of this compound enhances the performance characteristics of polyimides by improving their heat resistance and mechanical strength .
Siloxane-Urea Copolymers
Another significant application is in the preparation of siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate. These copolymers exhibit improved properties such as enhanced elasticity and durability, making them suitable for various industrial applications .
Environmental Applications
CO2 Capture Technologies
Recent studies have explored the use of this compound in carbon dioxide capture processes. Research indicates that this compound can be utilized in silicone-based processes designed to capture CO2 efficiently, contributing to efforts aimed at reducing greenhouse gas emissions .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen-silicon linkages. The amino groups on the compound can react with various functional groups, such as isocyanates, to form urea linkages. These reactions result in the formation of stable polymers and copolymers that have unique properties, such as flexibility, thermal stability, and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
- Poly(dimethylsiloxane), bis(3-aminopropyl) terminated
- Poly(dimethylsiloxane-co-(3-aminopropyl)methylsiloxane)
- Poly(propylene glycol) bis(2-aminopropyl ether)
Uniqueness
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is unique due to its specific structure, which allows it to form stable silicon-oxygen-silicon linkages and react with various functional groups to form polymers and copolymers with desirable properties. Its ability to act as a monomer for silicon-modified polyamides and its use in high-reliability semiconductor devices highlight its versatility and importance in both scientific research and industrial applications .
Biological Activity
1,3-Bis(3-aminopropyl)tetramethyldisiloxane (commonly referred to as BAPTDS) is a siloxane compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings from various studies, highlighting the compound's biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
BAPTDS is characterized by its unique structure that includes a siloxane backbone and amino propyl groups. Its molecular formula is with a molecular weight of approximately 248.52 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to its dual functional groups, which enhances its interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that BAPTDS and its derivatives exhibit significant antimicrobial properties against various pathogenic microorganisms. The antibacterial activity has been particularly notable against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of BAPTDS Derivatives
| Compound | Target Microorganisms | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| BAPTDS-Cu Complex | Staphylococcus aureus | 18 | 25 |
| BAPTDS-Ni Complex | Escherichia coli | 20 | 20 |
| BAPTDS-Mn Complex | Pseudomonas aeruginosa | 15 | 30 |
| Schiff Base Derived from BAPTDS | Klebsiella pneumoniae | 22 | 15 |
These results indicate that metal complexes derived from BAPTDS enhance its antimicrobial efficacy, likely due to chelation effects that improve the compound's ability to penetrate microbial cell walls .
Antitumor Activity
BAPTDS has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and DNA damage.
Case Study: Antitumor Mechanism of BAPTDS
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with BAPTDS resulted in:
- Cell Cycle Arrest : Flow cytometry analysis indicated a significant increase in the G0/G1 phase population, suggesting that BAPTDS effectively halts cell proliferation.
- Apoptosis Induction : Analysis through annexin V staining demonstrated increased early and late apoptotic cells post-treatment.
- DNA Interaction : Gel electrophoresis showed that BAPTDS complexes could cleave plasmid DNA in the presence of oxidizing agents, indicating potential as a DNA-targeting agent .
The biological activity of BAPTDS can be attributed to several mechanisms:
- Metal Ion Coordination : The ability of BAPTDS to form complexes with transition metals enhances its reactivity and biological activity.
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that BAPTDS may induce oxidative stress in cells, leading to apoptosis .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 1,3-bis(3-aminopropyl)tetramethyldisiloxane?
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting this compound (AP0) with anhydrides or aldehydes in polar solvents like DMF under reflux conditions . Characterization involves:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm the siloxane backbone and amine termini.
- FTIR to identify N–H stretching (~3300 cm⁻¹) and Si–O–Si vibrations (~1000–1100 cm⁻¹).
- Elemental analysis for verifying purity.
- GPC to determine molecular weight in polymeric derivatives .
Basic: How does this compound function as a curing agent in epoxy resins?
Methodological Answer:
The compound acts as a diamine crosslinker in epoxy systems. For instance, in resorcinol-based vitrimers, it reacts with diglycidyl ether of resorcinol (DGRE) at a stoichiometric ratio of 1:1 (epoxy:amine). Adding 10 mol% 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyzes dynamic siloxane exchange, enabling self-healing . The curing kinetics can be monitored via DSC to optimize gelation temperatures (~120–150°C) and ensure complete crosslinking .
Advanced: How can researchers optimize CO₂ capture performance using this compound-based solvents?
Methodological Answer:
Key parameters include:
- Temperature : Higher temperatures (e.g., 40–60°C) reduce equilibrium CO₂ absorption but lower viscosity, enhancing mass transfer .
- Co-solvents : Polar aprotic solvents like NMP improve amine accessibility, increasing absorption capacity by 20–30% .
- Isotherm analysis : Use gravimetric or volumetric methods to measure CO₂ uptake at varying pressures (0–1 atm). Data fitting with Langmuir models helps identify optimal absorption regimes .
Advanced: How can contradictory data on temperature-dependent CO₂ absorption be resolved?
Methodological Answer:
Conflicting effects of temperature (e.g., reduced equilibrium uptake vs. faster kinetics) require:
- Time-resolved absorption studies to decouple thermodynamic and kinetic contributions.
- Arrhenius analysis of absorption rates to quantify activation energies.
- In situ viscosity measurements (e.g., rheometry) to correlate fluid dynamics with CO₂ diffusion .
Advanced: What strategies enhance the design of dynamic covalent polymers using this compound?
Methodological Answer:
- Catalyst selection : TBD (10 mol%) accelerates siloxane metathesis, enabling reprocessing at 150°C without mechanical degradation .
- Dynamic bonds : Incorporate imine or disulfide linkages alongside siloxanes for multi-stimuli responsiveness.
- Topological design : Use telechelic architectures (e.g., epoxypropoxypropyl-terminated PDMS) to balance flexibility and crosslink density .
Advanced: How is this compound utilized in coordination chemistry?
Methodological Answer:
The compound forms Schiff base ligands for metal complexes (e.g., Ni²⁺, Cu²⁺, Mn³⁺) by reacting with aldehydes like 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Key steps:
- Ligand synthesis : 1:2 molar ratio of diamine to aldehyde in refluxing ethanol .
- Metalation : Adjust pH to 8–9 and add metal salts (e.g., Cu(OAc)₂) in methanol.
- Characterization : X-band EPR and single-crystal XRD reveal geometry and spin states. For Mn³⁺ complexes, HFEPR quantifies zero-field splitting parameters (D ≈ −2.5 cm⁻¹) .
Advanced: How do siloxane spacers compare to alkyl spacers in ligand design?
Methodological Answer:
- Flexibility : Siloxane spacers (e.g., in Schiff bases) enable larger metal coordination cavities and enhanced hydrophobicity vs. rigid alkyl chains .
- Self-assembly : Siloxane-based ligands form supramolecular aggregates in nonpolar solvents, as shown by DLS and TEM .
- Crystallography : XRD of H2L7 (siloxane-based) shows linear trans configurations, whereas alkyl analogs adopt bent conformations .
Advanced: What factors influence the thermal stability of poly(imide-siloxane)s derived from this compound?
Methodological Answer:
- Siloxane content : Higher PDMS segments (e.g., Mn = 2500 g/mol) reduce Tg (~−50°C) but improve thermal stability (Td₅% ≈ 400°C) .
- Crosslinking density : Hyperbranched architectures (e.g., using 4,4′,4″-triaminotriphenylmethane) enhance char yield (≥50% at 800°C in N₂) .
- Analysis : TGA under N₂/O₂ atmospheres quantifies decomposition stages, while DMA assesses viscoelastic transitions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
